Tritc-dhpe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tritc-dhpe involves the conjugation of tetramethylrhodamine (TRITC) to dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). The process typically includes the following steps:
Activation of TRITC: TRITC is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF).
Conjugation: The activated TRITC is then reacted with DHPE in the presence of a base such as triethylamine (TEA) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TRITC are activated using DCC in DMF.
Conjugation in Reactors: The activated TRITC is then reacted with DHPE in industrial reactors, ensuring proper mixing and reaction conditions.
Purification: The product is purified using techniques such as column chromatography to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
Tritc-dhpe primarily undergoes the following types of reactions:
Substitution Reactions: The thiocarbamoyl group in TRITC can participate in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the rhodamine moiety
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in organic solvents like DMF or dichloromethane (DCM).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Tritc-dhpe has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and studies involving lipid interactions
Biology: Employed in membrane fusion assays and to trace lipid processing during endocytosis
Medicine: Utilized in the development of drug delivery systems and to study cellular uptake mechanisms
Industry: Applied in the production of fluorescent dyes and markers for various industrial applications
Mechanism of Action
Tritc-dhpe exerts its effects through its fluorescent properties. The compound acts as an energy transfer acceptor from lipid probes such as NBD, BODIPY, and fluorescein. The longer emission wavelength of the TRITC dye provides superior separation of donor and acceptor emission signals in resonance energy transfer microscopy .
Comparison with Similar Compounds
Similar Compounds
Fluorescein DHPE: A glycerophosphoethanolamine lipid labeled with fluorescein, used in similar applications but with different excitation and emission properties.
OG488 DHPE: Another glycerophosphoethanolamine lipid labeled with Oregon Green 488, used in fluorescence studies.
Texas Red DHPE: A glycerophosphoethanolamine lipid labeled with Texas Red, used in membrane fusion assays.
Uniqueness
Tritc-dhpe is unique due to its bright red fluorescence and its ability to act as an energy transfer acceptor in fluorescence resonance energy transfer (FRET) assays. This makes it particularly valuable in studies requiring precise separation of donor and acceptor emission signals .
Properties
Molecular Formula |
C69H112N5O10PS |
---|---|
Molecular Weight |
1234.7 g/mol |
IUPAC Name |
4-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamothioylamino]-2-[3-(dimethylamino)-6-dimethylazaniumylidene-10H-anthracen-9-yl]benzoate;triethylazanium |
InChI |
InChI=1S/C63H97N4O10PS.C6H15N/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(68)74-47-54(77-60(69)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)48-76-78(72,73)75-42-41-64-63(79)65-51-35-38-57(62(70)71)58(46-51)61-55-39-36-52(66(3)4)44-49(55)43-50-45-53(67(5)6)37-40-56(50)61;1-4-7(5-2)6-3/h35-40,44-46,54H,7-34,41-43,47-48H2,1-6H3,(H3-,64,65,70,71,72,73,79);4-6H2,1-3H3/t54-;/m1./s1 |
InChI Key |
DOVQNNKAZFHMDD-KINGROEASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC |
Origin of Product |
United States |
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